molecular formula C21H17ClN4O3 B2837403 6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-82-3

6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2837403
CAS-Nummer: 1112439-82-3
Molekulargewicht: 408.84
InChI-Schlüssel: MFAZHJMSVJSNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazinone derivative featuring a 3-chlorophenyl group at position 6 and a substituted oxadiazole moiety linked via an ethyl chain at position 2. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The incorporation of the 1,2,4-oxadiazolyl group enhances metabolic stability and binding affinity to biological targets due to its electron-deficient aromatic character . The 2-methoxyphenyl substituent on the oxadiazole ring may further modulate lipophilicity and pharmacokinetic properties, as methoxy groups are often employed to improve solubility and membrane permeability .

Synthetic routes for analogous pyridazinones involve nucleophilic substitution reactions under basic conditions (e.g., using anhydrous potassium carbonate in acetone), as demonstrated for structurally related compounds . However, the specific synthesis protocol for this compound remains undocumented in the provided literature.

Eigenschaften

IUPAC Name

6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAZHJMSVJSNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, a comparative analysis with three classes of analogs is provided below:

Table 1: Structural and Pharmacological Comparison

Compound Class Key Structural Features Pharmacological Activity Pharmacokinetic Properties (SwissADME) Reference
Target Compound 3-Chlorophenyl, 1,2,4-oxadiazole, methoxy Not reported in provided evidence Predicted high lipophilicity (LogP >3)
Quinazolin-4-ones (e.g., SPC-III Br) Triazin-yl, dibromo substituents Antibacterial (vs. Salmonella typhi), anti-HIV Cytotoxic in MT-4 cells; moderate solubility
Triazolo-Thiadiazines (e.g., Reference in ) Dichlorophenyl, pyrazolyl, carboxylic acid Anti-inflammatory (vs. celecoxib) LogP ≈2.5; high GI absorption
Pyridazine Derivatives (e.g., ) Dichlorophenyl, methoxyphenyl, pyrazolyl Not reported Commercially available; undefined ADME

Key Findings:

Antibacterial Activity : Quinazolin-4-ones (e.g., SPC-III Br) exhibit antibacterial potency comparable to ciprofloxacin (10 µg/mL vs. 100 µg/mL), suggesting that halogenated aryl groups enhance microbial targeting . The target compound’s 3-chlorophenyl group may confer similar activity, but empirical data are lacking.

Anti-Inflammatory Potential: Triazolo-thiadiazines with dichlorophenyl groups demonstrate anti-inflammatory activity comparable to celecoxib, a COX-2 inhibitor. This highlights the role of halogenated aromatic systems in modulating cyclooxygenase interactions .

Notes and Implications

Synthetic Challenges : The ethyl-linked oxadiazole group in the target compound may complicate synthesis due to steric hindrance during cyclization steps. highlights the utility of potassium carbonate in facilitating analogous substitutions .

Substituent Effects : The 2-methoxyphenyl group could enhance metabolic stability compared to unsubstituted oxadiazoles, as methoxy groups resist oxidative degradation .

Research Gaps: No direct data on the biological activity or ADME properties of the target compound are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., antimicrobial, anti-inflammatory) and molecular docking to validate target engagement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.